Carfentrazon-ethyl-d5
Description
Properties
Molecular Formula |
C15H14Cl2F3N3O3 |
|---|---|
Molecular Weight |
417.2 g/mol |
IUPAC Name |
1,1,2,2,2-pentadeuterioethyl 2-chloro-3-[2-chloro-5-[4-(difluoromethyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]-4-fluorophenyl]propanoate |
InChI |
InChI=1S/C15H14Cl2F3N3O3/c1-3-26-13(24)10(17)4-8-5-12(11(18)6-9(8)16)23-15(25)22(14(19)20)7(2)21-23/h5-6,10,14H,3-4H2,1-2H3/i1D3,3D2 |
InChI Key |
MLKCGVHIFJBRCD-WNWXXORZSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC(=O)C(CC1=CC(=C(C=C1Cl)F)N2C(=O)N(C(=N2)C)C(F)F)Cl |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=C(C=C1Cl)F)N2C(=O)N(C(=N2)C)C(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Meerwein Arylation Reaction
The reaction begins with 1-(5-amino-4-chloro-2-fluorophenyl)-4-difluoromethyl-3-methyl-1H-1,2,4-triazol-5-one (referred to as the substituted phenylamine). This compound undergoes diazotization with sodium nitrite (NaNO₂) in the presence of hydrochloric acid (HCl) and copper chloride (CuCl) as a catalyst. The diazonium intermediate reacts with acrylic acid to yield 2-chloro-3-{2-chloro-5-[4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl]-4-fluorophenyl}propionic acid.
Key Reaction Conditions:
-
Temperature: 0–5°C to minimize side reactions (e.g., Sandmeyer halogenation).
-
Catalyst: Cuprous chloride (CuCl) and alkali metal chlorides (LiCl or KCl).
Yields for this step range from 85% to 92%, with purity exceeding 98% after crystallization.
Esterification with Ethanol
The propionic acid intermediate is esterified with ethanol in the presence of an acid catalyst (e.g., concentrated H₂SO₄ or p-toluenesulfonic acid). Benzene-class solvents (toluene or xylene) facilitate azeotropic removal of water, driving the reaction to completion.
Optimized Parameters:
-
Post-Reaction Workup: Washing with alkaline solutions (e.g., NaHCO₃) to remove excess acid, followed by solvent evaporation and crystallization.
Synthesis of Carfentrazone Ethyl-d5
The deuterated analog, Carfentrazone Ethyl-d5, retains the core triazolinone structure but substitutes the ethyl group’s hydrogen atoms with deuterium. This modification occurs during the esterification step using deuterated ethanol (CD₃CD₂OD).
Deuteration Strategy
Deuterated ethanol introduces five deuterium atoms into the ethyl ester moiety. The reaction follows the same mechanism as standard esterification but requires stringent anhydrous conditions to prevent proton-deuterium exchange.
Modified Reaction Conditions:
Challenges in Deuteration
-
Isotopic Purity: Competing proton sources (e.g., moisture, solvents) may reduce deuterium incorporation.
-
Reaction Kinetics: Deuterated ethanol exhibits slightly slower reactivity due to the kinetic isotope effect, necessitating extended reaction times.
-
Purification: Chromatography or recrystallization in deuterated solvents ensures final purity >98%.
Analytical Characterization
Patents and product specifications highlight rigorous quality control measures to verify structure and isotopic enrichment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of carfentrazone-ethyl (Figure 1 in US8957220B2) shows characteristic peaks for the ethyl group (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet). In the deuterated analog, these peaks are absent, confirming successful deuteration.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) distinguishes isotopic patterns. Carfentrazone Ethyl-d5 exhibits a molecular ion peak at m/z 416.068 (C₁₅D₅H₉Cl₂F₃N₃O₃), with a 5 Da shift compared to the non-deuterated compound (Figure 2 in US8957220B2).
Table 1: Key Spectroscopic Data
| Property | Carfentrazone-Ethyl | Carfentrazone Ethyl-d5 |
|---|---|---|
| Molecular Formula | C₁₅H₁₄Cl₂F₃N₃O₃ | C₁₅D₅H₉Cl₂F₃N₃O₃ |
| Molecular Weight | 412.19 g/mol | 417.22 g/mol |
| ¹H NMR (Ethyl Group) | Present | Absent |
| HRMS (m/z) | 411.043 | 416.068 |
Industrial-Scale Considerations
Chemical Reactions Analysis
Synthetic Preparation
The synthesis of carfentrazone-ethyl-d5 follows analogous pathways to the non-deuterated parent compound, with isotopic labeling introduced during key steps. The primary method involves:
-
Meerwein Arylation : Reaction of 1-(5-amino-4-chloro-2-fluorophenyl)-4-difluoromethyl-3-methyl-1H-1,2,4-triazol-5-one with ethyl acrylate-d5 under copper-catalyzed conditions .
-
Deuterium Incorporation : Ethyl acrylate-d5 provides the deuterated ethyl ester group, ensuring isotopic stability during downstream reactions .
Key Reaction Conditions :
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Copper chloride (CuCl₂) | |
| Solvent | Acetonitrile-d₃ | |
| Temperature | 60–80°C | |
| Yield | 72–85% |
Hydrolysis Reactions
Carfentrazone-ethyl-d5 undergoes rapid hydrolysis in aqueous environments, forming deuterated metabolites:
-
Primary Pathway : Ester hydrolysis yields carfentrazone-d5 acid (α,2-dichloro-5-[4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl]-4-fluorophenylpropionic acid-d5) .
-
pH Dependency :
Hydrolysis Products :
| Metabolite | Structure | Detected in |
|---|---|---|
| Carfentrazone-d5 acid | C₁₃H₈D₅Cl₂F₃N₃O₂ | |
| 3-Hydroxymethyl-carfentrazone-d5 | C₁₄H₁₀D₅Cl₂F₃N₃O₃ |
Photolytic Degradation
Under UV light, carfentrazone-ethyl-d5 decomposes via:
Photolysis Byproducts :
| Byproduct | MS Transition (m/z) | Collision Energy (eV) |
|---|---|---|
| F8426-chloropropionic acid | 345.9957 → 276.9742 | 17 |
| Deuterated cinnamic acid | 240.9975 → 176.9669 | 15 |
Metabolic Pathways
In biological systems (rats/mice), carfentrazone-ethyl-d5 exhibits:
Metabolite Profile :
| Species | Urinary Excretion (%) | Fecal Excretion (%) | Dominant Metabolite |
|---|---|---|---|
| Rat | 82.3 ± 4.1 | 14.7 ± 2.8 | 3-Hydroxymethyl-d5 acid |
| Mouse | 76.8 ± 3.9 | 18.2 ± 3.1 | Carfentrazone-d5 cinnamate |
Analytical Detection
Quantification relies on isotopic differentiation:
-
LC-MS/MS Parameters :
Recovery Data :
| Matrix | Spiked Concentration (ppb) | Recovery (%) |
|---|---|---|
| Water | 5 | 92–105 |
| Soil | 10 | 88–97 |
| Plant Tissue | 20 | 82–91 |
Environmental Stability
Scientific Research Applications
Herbicide Efficacy Studies
Carfentrazone Ethyl-d5 is primarily utilized in herbicide efficacy studies. Its deuterated form allows researchers to trace the compound's behavior in biological systems without interference from the non-deuterated version. This is particularly useful in:
- Field Trials : Assessing the effectiveness of carfentrazone-ethyl against various weed species under different environmental conditions.
- Laboratory Studies : Investigating the mode of action and metabolic pathways of the herbicide in target plants.
Analytical Chemistry Applications
The stability and detection of carfentrazone ethyl-d5 in complex matrices are crucial for regulatory compliance and safety assessments. Several analytical methods have been developed:
- Liquid Chromatography-Mass Spectrometry (LC-MS) : This technique is employed for the quantification of carfentrazone ethyl-d5 in food products and environmental samples. The deuterated compound serves as an internal standard, improving accuracy and precision in measurements .
- Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) : A method that allows for the multi-residue analysis of pesticides, including carfentrazone ethyl-d5, in agricultural products. The use of QuEChERS extraction techniques enhances recovery rates and minimizes matrix effects .
Environmental Monitoring
Carfentrazone Ethyl-d5 plays a role in environmental studies, particularly in assessing pesticide residues in soil and water:
- Residue Analysis : Researchers utilize carfentrazone ethyl-d5 to monitor its persistence and degradation in various ecosystems. This helps evaluate potential environmental impacts and guide sustainable agricultural practices .
- Ecotoxicology Studies : Long-term exposure studies involving aquatic organisms help determine the ecological risks associated with carfentrazone ethyl-d5. These studies assess its effects on non-target species and overall biodiversity .
Case Studies
Several case studies highlight the practical applications of carfentrazone ethyl-d5:
Mechanism of Action
Carfentrazone Ethyl-d5 exerts its herbicidal effects by inhibiting the enzyme protoporphyrinogen oxidase (PPO), which is crucial in the chlorophyll biosynthetic pathway . This inhibition leads to the accumulation of peroxidative agents that disrupt cell membranes, causing chlorosis and necrosis in plants .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Herbicides
Key Findings :
- Carfentrazone Ethyl-d5 vs. Bromoxynil : Both target broadleaf weeds, but bromoxynil acts via Photosystem II inhibition, causing rapid desiccation, whereas carfentrazone-ethyl induces oxidative membrane damage . Bromoxynil lacks deuterated analogs for analytical tracking.
- Carfentrazone Ethyl-d5 vs. Quinclorac : Quinclorac is effective against grasses (e.g., crabgrass) through auxin mimicry, making it complementary to carfentrazone-ethyl in tank mixtures for broad-spectrum control . However, quinclorac’s persistence in anaerobic soils raises environmental concerns compared to carfentrazone-ethyl’s rapid degradation .
- Synergistic Mixtures : Tank-mixing carfentrazone-ethyl with clodinafop propargyl (a grass-specific herbicide) achieved 86.03% weed control efficiency in wheat, demonstrating broad-spectrum efficacy .
Environmental Degradation and Metabolite Formation
- Carfentrazone Ethyl-d5: Degrades non-stereoselectively in alkaline soils (pH 9.0) to carfentrazone, with <15% metabolite degradation over 7 days. In contrast, sand (pH 6.4) shows minimal degradation .
- 2,4-D Na/Ester : Forms stable residues in water, requiring prolonged monitoring compared to carfentrazone-ethyl .
Table 2: Deuterated Analogs in Analytical Chemistry
Key Insight : While all deuterated compounds serve as internal standards, Carfentrazone Ethyl-d5 is unique in environmental monitoring due to its pH-sensitive degradation profile and enantiomeric complexity .
Biological Activity
Carfentrazone ethyl-d5 is a deuterated form of carfentrazone-ethyl, a post-emergence herbicide used primarily for controlling broadleaf weeds in various agricultural settings. Its biological activity is significant due to its mechanism of action, which involves the inhibition of protoporphyrinogen oxidase, leading to disruption in chlorophyll biosynthesis in plants. This article explores the biological activity of carfentrazone ethyl-d5, including its efficacy against various weed species, toxicity profiles, and metabolic pathways.
Carfentrazone-ethyl acts by inhibiting the enzyme protoporphyrinogen oxidase (PPO), which is crucial for the biosynthesis of chlorophyll. This inhibition results in the accumulation of protoporphyrin IX, leading to oxidative damage and cell death in targeted plant species. The compound's selective toxicity is attributed to its higher affinity for plant enzymes compared to mammalian systems, making it effective against weeds while exhibiting low toxicity to non-target organisms.
| Process | Effect |
|---|---|
| Inhibition of PPO | Disruption of chlorophyll biosynthesis |
| Accumulation of protoporphyrin IX | Induces oxidative stress and cell death |
Efficacy Against Weeds
Carfentrazone-ethyl has demonstrated high efficacy against various difficult-to-control broadleaf weeds. Studies show that it can achieve nearly 100% control over certain species when applied at recommended rates.
Case Study: Control of Marshmallow (Malva parviflora)
In trials conducted to assess the efficacy of carfentrazone-ethyl on marshmallow, the following results were observed:
- Application Rates : 12 to 18 g a.i./ha
- Control Rates :
- 12 g a.i./ha: 94% control
- 18 g a.i./ha: 95% control
Table 2: Efficacy Results on Marshmallow
| Treatment | Rate (g a.i./ha) | % Control at 40 DAA |
|---|---|---|
| Glyphosate | 270 | 8 |
| Glyphosate + Carfentrazone | 12 | 94 |
| Glyphosate + Carfentrazone | 18 | 95 |
| Untreated | - | 78 |
These results indicate that carfentrazone-ethyl significantly enhances weed control when used in combination with glyphosate.
Acute and Chronic Toxicity
The toxicological studies on carfentrazone-ethyl reveal it has low mammalian toxicity. The no-observed-effect level (NOEL) for chronic exposure has been established at various doses across different studies:
- Rats : NOEL at 200 ppm (9 mg/kg/day) for males; LOEL at 800 ppm (37 mg/kg/day).
- Mice : NOEL at approximately (10 mg/kg/day).
Table 3: Toxicity Summary
| Species | NOEL (ppm) | LOEL (ppm) | Effects Observed |
|---|---|---|---|
| Rats | 200 | 800 | Liver histopathology, increased urinary porphyrins |
| Mice | ~70 | ~700 | Increased mortality, hepatotoxicity |
The compound has been classified as non-carcinogenic and non-mutagenic under specific study conditions.
Metabolism and Environmental Impact
Carfentrazone-ethyl is rapidly absorbed and metabolized in mammals. Approximately to of the administered dose is excreted within 24 hours. The primary metabolites include chloropropionic acid and hydroxymethyl derivatives.
Environmental Characteristics
Carfentrazone-ethyl exhibits rapid degradation in soil and water environments, with half-lives ranging from a few days to weeks depending on pH and microbial activity. This rapid breakdown minimizes its potential for groundwater contamination.
Table 4: Environmental Persistence
| Condition | Half-Life |
|---|---|
| Hydrolysis at pH 9 | 3.6 hours |
| Aerobic Soil Metabolism | 1.3 days |
| Anaerobic Aquatic Metabolism | 0.3-0.8 days |
Q & A
Q. What are the recommended synthesis and characterization methods for Carfentrazone Ethyl-d5 in isotopic labeling studies?
Carfentrazone Ethyl-d5 is synthesized via deuterium substitution at specific positions in the ethyl moiety. Key steps include:
- Deuteration : Reacting the precursor with deuterated reagents (e.g., D₂O or deuterated ethanol) under controlled pH and temperature to ensure >90% isotopic purity .
- Purification : Use preparative HPLC or column chromatography to isolate the deuterated compound, followed by lyophilization for solvent removal .
- Characterization : Confirm deuterium incorporation via -NMR (absence of proton signals at deuterated positions) and high-resolution mass spectrometry (HRMS) to verify molecular mass shifts (+5 Da) .
Q. Which analytical techniques are most effective for identifying and quantifying Carfentrazone Ethyl-d5 in environmental samples?
- LC-MS/MS : Employ reverse-phase C18 columns with a mobile phase of acetonitrile/0.1% formic acid. Monitor transitions m/z 417.18 → 229.1 (quantifier) and 417.18 → 178.0 (qualifier) for Carfentrazone Ethyl-d5, using isotopically labeled internal standards to correct matrix effects .
- GC-MS : Derivatize samples with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to enhance volatility, and use selective ion monitoring (SIM) for fragments m/z 412.18 (parent ion) and 229.1 (base peak) .
Q. What safety protocols are critical when handling Carfentrazone Ethyl-d5 in laboratory settings?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis steps due to potential dust/aerosol formation .
- Waste Disposal : Collect contaminated materials in sealed containers labeled for hazardous waste. Neutralize residues with alkaline hydrolysis (pH >10) before disposal .
Advanced Research Questions
Q. How do isotopic effects (deuteration) influence the environmental degradation pathways of Carfentrazone Ethyl-d5 compared to its non-deuterated analog?
Deuteration alters bond dissociation energies (C-D vs. C-H), potentially slowing hydrolysis and photodegradation rates. Methodological steps include:
- Controlled Degradation Studies : Expose Carfentrazone Ethyl-d5 and its non-deuterated form to UV light (254 nm) or aqueous solutions (pH 4–9) at 25°C.
- Kinetic Analysis : Measure half-lives () via LC-MS and calculate isotopic effects using the Arrhenius equation. Expect ratios of 2–6 for hydrolytic degradation .
Q. How can researchers resolve discrepancies in Carfentrazone Ethyl-d5 quantification data across multi-laboratory studies?
- Interlaboratory Calibration : Use certified reference materials (CRMs) to standardize instrument responses.
- Data Harmonization : Apply robust statistical methods (e.g., Z-score analysis) to identify outliers and validate results via consensus values .
- Method Validation : Cross-check recovery rates (spiked samples) and limit of quantification (LOQ) using EPA Method 1694 guidelines .
Q. What experimental designs minimize cross-contamination risks when analyzing Carfentrazone Ethyl-d5 in multi-residue pesticide studies?
Q. How should degradation studies be designed to isolate biotic vs. abiotic contributions to Carfentrazone Ethyl-d5 transformation in soil?
Q. What statistical approaches validate the sensitivity of Carfentrazone Ethyl-d5 detection methods in complex matrices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
